molecular formula C11H20N2O2 B8083978 Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B8083978
M. Wt: 212.29 g/mol
InChI Key: JIIFXMDXOJFVMW-BDAKNGLRSA-N
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Description

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique chemical framework, which includes a tert-butyl ester group and two nitrogen atoms within the bicyclic ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the bicyclic structure. This can be achieved through various cyclization reactions, including intramolecular nucleophilic substitution or ring-closing metathesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure allows it to mimic certain natural substrates, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,6R)-8-oxo-2,7-diazabicyclo[4.2.0]octane-2-carboxylate: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.

    Tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another related compound with variations in the bicyclic framework and ester group positioning.

Uniqueness

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and binding properties, making it particularly useful in applications where precise molecular interactions are required.

This detailed overview provides a comprehensive understanding of tert-butyl (1S,6R)-2,5-diazabicyclo[420]octane-2-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFXMDXOJFVMW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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